methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core with a thiophen-2-ylmethylsulfamoyl group and a carboxylate ester. This compound is part of the broader class of thiophene derivatives, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of “methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate” are currently unknown. This compound is structurally related to thiophene, a heterocyclic compound that has been reported to possess a wide range of therapeutic properties . .
Biochemical Pathways
Thiophene derivatives have been reported to have diverse applications in medicinal chemistry, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzothiophene intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also incorporate advanced purification methods such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.
Benzothiophene derivatives: These compounds share the benzothiophene core and are often used in similar applications.
Uniqueness
Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12N2O4S3
- Molecular Weight : 320.43 g/mol
- CAS Number : 59337-93-8
This compound features a benzothiophene core, which is known for various biological activities, particularly in the field of medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfamoyl group enhances its potential as a drug candidate by facilitating interactions with enzymes or receptors involved in disease processes.
Key Mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.
-
Antioxidant Properties :
- Preliminary studies suggest that the compound may exhibit antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases.
-
Antimicrobial Activity :
- Some derivatives of benzothiophene compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar effects.
Table 1: Biological Activity Summary
Case Studies and Research Findings
-
Tyrosinase Inhibition :
A study evaluated the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. The results indicated that this compound significantly reduced enzyme activity in B16F10 melanoma cells, suggesting potential applications in treating hyperpigmentation disorders . -
Antioxidant Activity :
In vitro assays demonstrated that the compound exhibited strong antioxidant properties, comparable to established antioxidants like ascorbic acid. This suggests its potential role in protecting cells from oxidative damage . -
Antimicrobial Effects :
The compound was tested against various bacterial strains, showing significant inhibitory effects on growth, particularly against Gram-positive bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents . -
Cytotoxicity Assessment :
Cytotoxicity studies indicated that the compound does not exhibit significant toxicity at concentrations below 20 µM in cell viability assays. This is promising for its use in therapeutic settings where safety is paramount .
Properties
IUPAC Name |
methyl 3-(thiophen-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S3/c1-20-15(17)13-14(11-6-2-3-7-12(11)22-13)23(18,19)16-9-10-5-4-8-21-10/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYABZAYCMDSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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